[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone oxime
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Overview
Description
2-(4-Methoxyphenyl)cyclopropylmethanone oxime is a chemical compound with the molecular formula C17H17NO2 It is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl and phenylmethanone oxime moiety
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime typically involves the reaction of 2-(4-Methoxyphenyl)cyclopropylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)cyclopropylmethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropylmethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)cyclopropylmethanone oxime include:
2-(4-Methoxyphenyl)cyclopropylmethanone: Lacks the oxime group, resulting in different chemical reactivity and biological activity.
2-(4-Methoxyphenyl)cyclopropylmethanone hydrazone: Contains a hydrazone group instead of an oxime group, leading to variations in its chemical and biological properties.
2-(4-Methoxyphenyl)cyclopropylmethanone semicarbazone: Features a semicarbazone group, which affects its stability and reactivity compared to the oxime derivative.
These comparisons highlight the unique structural and functional characteristics of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-9-7-12(8-10-14)15-11-16(15)17(18-19)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZRWBOWZMYECF-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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